2-(Bromomethyl)-2-ethoxy-1,3-dioxolane
Description
Contextualization within Cyclic Orthoester Chemistry
Orthoesters are functional groups characterized by three alkoxy groups attached to a single carbon atom, with the general formula RC(OR')₃. guidechem.com They can be considered derivatives of unstable orthocarboxylic acids. guidechem.com Cyclic orthoesters, such as the 1,3-dioxolane (B20135) derivative , incorporate two of these alkoxy groups into a ring structure.
These compounds are generally more reactive than their acetal (B89532) or ketal counterparts due to the presence of the third alkoxy group. nih.gov A key characteristic of orthoesters is their susceptibility to hydrolysis under mild acidic conditions, which yields an ester and alcohols. guidechem.comnih.gov The rate and ease of this hydrolysis can be tuned by the electronic nature of the substituents on the central carbon atom. nih.gov Electron-donating groups tend to accelerate hydrolysis, while electron-withdrawing groups can increase stability. nih.gov
Table 1: Key Structural Features and Predicted Properties
| Feature | Description | Predicted Chemical Implication |
|---|---|---|
| Core Structure | 1,3-Dioxolane Ring | Forms a cyclic orthoester system; conformationally constrained five-membered ring. |
| Functional Group 1 | Cyclic Orthoester | Acid-sensitive moiety; serves as a latent ester functional group. Prone to hydrolysis to form 2-hydroxyethyl bromoacetate. |
| Functional Group 2 | Bromomethyl Group (-CH₂Br) | Primary alkyl halide; acts as a potent electrophilic site for SN2 reactions. |
| Functional Group 3 | Ethoxy Group (-OCH₂CH₃) | Exocyclic alkoxy component of the orthoester; influences the steric and electronic properties of the C2 center. |
Significance as a Halogenated Cyclic Acetal/Orthoester Hybrid
The primary significance of 2-(Bromomethyl)-2-ethoxy-1,3-dioxolane lies in its hybrid nature, possessing two distinct reactive centers at the C2 position. This bifunctional character allows for a range of selective chemical transformations.
The Halogenated Moiety : The bromomethyl group is a classic electrophile. The carbon atom is susceptible to attack by a wide array of nucleophiles, leading to the displacement of the bromide ion, which is an excellent leaving group. This enables the introduction of diverse functionalities through nucleophilic substitution reactions. Such reactions are typically performed under neutral or basic conditions, which would preserve the integrity of the acid-sensitive orthoester.
The Orthoester Moiety : The cyclic orthoester is stable under neutral and basic conditions but readily undergoes cleavage in the presence of acid. This makes it an effective protecting group for a carboxylic acid derivative (specifically, an ester) that can be unmasked at a later synthetic stage.
This duality allows for orthogonal chemical strategies, where one part of the molecule is manipulated while the other remains dormant. For instance, the bromomethyl group can be used to append the molecule to a larger structure, with the orthoester being hydrolyzed subsequently to reveal an ester functionality.
Table 2: Comparison of this compound with Related Compounds
| Compound | Class | Key Reactive Site(s) | Stability to Acid | Stability to Base |
|---|---|---|---|---|
| 2-(Bromomethyl)-1,3-dioxolane | Cyclic Acetal | Electrophilic -CH₂Br | Labile | Stable |
| Triethyl orthoacetate | Acyclic Orthoester | Acid-sensitive orthoester carbon | Very Labile | Stable |
| This compound | Cyclic Orthoester | Electrophilic -CH₂Br; Acid-sensitive orthoester carbon | Labile | Stable |
Overview of Synthetic Utility and Mechanistic Interest
The unique structure of this compound suggests considerable utility as a synthetic building block and raises interesting mechanistic questions.
Synthetic Utility:
The compound can be envisioned as a versatile synthon for introducing a –C(O)OCH₂CH₂OH fragment that is further functionalized at the alpha position. Its potential applications include:
Synthesis of Functionalized β-Hydroxy Esters : Nucleophilic substitution at the bromomethyl group followed by acid-catalyzed hydrolysis would provide a direct route to a variety of α-substituted 2-hydroxyethyl esters.
Elaboration of Complex Molecules : It can serve as a linker molecule, attaching to a substrate via the bromomethyl group, with the orthoester available for later transformation.
Precursor to Heterocycles : Following substitution, intramolecular reactions could potentially be designed to form various heterocyclic systems.
Table 3: Hypothetical Synthetic Transformations and Potential Products
| Reagent(s) | Targeted Group | Reaction Type | Intermediate Product | Final Product (after Hydrolysis) |
|---|---|---|---|---|
| 1. NaCN 2. H₃O⁺ | -CH₂Br | SN2 Substitution | 2-(Cyanomethyl)-2-ethoxy-1,3-dioxolane | 2-Hydroxyethyl 2-cyanoacetate |
| 1. NaN₃ 2. H₃O⁺ | -CH₂Br | SN2 Substitution | 2-(Azidomethyl)-2-ethoxy-1,3-dioxolane | 2-Hydroxyethyl 2-azidoacetate |
| 1. R₂NH 2. H₃O⁺ | -CH₂Br | SN2 Substitution | 2-((Dialkylamino)methyl)-2-ethoxy-1,3-dioxolane | 2-Hydroxyethyl 2-(dialkylamino)acetate |
| 1. RMgX or RLi 2. H₃O⁺ | -CH₂Br | SN2 Substitution | 2-((R)-methyl)-2-ethoxy-1,3-dioxolane | 2-Hydroxyethyl propionate (B1217596) (or higher) |
Mechanistic Interest:
The close proximity of the electron-withdrawing bromomethyl group and the electron-donating alkoxy groups at the C2 carbon presents an interesting case for studying electronic effects on reactivity. The hydrolysis of cyclic orthoesters is known to proceed through a planar, resonance-stabilized dioxolenium cation intermediate. The stability of this cation is paramount to the reaction rate. The inductive effect of the bromomethyl group would be expected to destabilize this cationic intermediate, thereby potentially slowing the rate of hydrolysis compared to an unsubstituted or alkyl-substituted analogue.
Furthermore, the stereoelectronic effects that govern the cleavage of the C-O bonds in the tetrahedral intermediate of hydrolysis are a subject of fundamental interest. The conformation of the 1,3-dioxolane ring and the orientation of the exocyclic ethoxy group would play a critical role in determining the reaction pathway and product distribution upon hydrolysis.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H11BrO3 |
|---|---|
Molecular Weight |
211.05 g/mol |
IUPAC Name |
2-(bromomethyl)-2-ethoxy-1,3-dioxolane |
InChI |
InChI=1S/C6H11BrO3/c1-2-8-6(5-7)9-3-4-10-6/h2-5H2,1H3 |
InChI Key |
COWYALQFTCSZBE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(OCCO1)CBr |
Origin of Product |
United States |
Synthetic Methodologies for 2 Bromomethyl 2 Ethoxy 1,3 Dioxolane
Strategies for the Formation of the 1,3-Dioxolane (B20135) Ring System
The 1,3-dioxolane ring is a common protective group for carbonyl compounds and serves as the core heterocyclic system in the target molecule. Its formation is typically achieved through the reaction of a carbonyl compound or its equivalent with ethylene (B1197577) glycol.
Acetalization is a widely used method for the synthesis of 1,3-dioxolanes. guidechem.com This reaction involves the acid-catalyzed condensation of an aldehyde or ketone with ethylene glycol. chemicalbook.com In the context of synthesizing the target molecule, a suitable starting material would be a ketone bearing a methyl group that can be later functionalized, such as acetone (B3395972) or a derivative. The reaction is reversible and typically requires the removal of water to drive the equilibrium towards the product side. Common catalysts for this transformation include Brønsted acids like p-toluenesulfonic acid (p-TSA) and Lewis acids.
Transacetalization, or acetal (B89532) exchange, offers an alternative route. This method involves the reaction of an existing acetal or ketal with ethylene glycol, again under acidic conditions. For instance, 2,2-dimethoxypropane (B42991) could react with ethylene glycol to form 2,2-dimethyl-1,3-dioxolane (B146691). This approach can be advantageous when the starting carbonyl compound is volatile or unstable.
A plausible precursor for the target compound, 2-ethoxy-2-methyl-1,3-dioxolane, can be synthesized via the acetalization of ethyl acetoacetate (B1235776) with ethylene glycol, followed by further transformations.
| Reactants | Catalyst | Conditions | Product | Reference |
| Aldehyde/Ketone, Ethylene Glycol | p-Toluenesulfonic acid | Reflux with water removal | 2-substituted-1,3-dioxolane | chemicalbook.com |
| Acetal/Ketal, Ethylene Glycol | Acid catalyst | Equilibrium conditions | 2-substituted-1,3-dioxolane | guidechem.com |
An alternative to direct acetalization involves the intramolecular cyclization of a suitable precursor. For example, a halo-substituted ether could undergo a ring-closing reaction to form the 1,3-dioxolane ring. However, for the synthesis of 2-substituted dioxolanes, this is a less common approach compared to the direct condensation with ethylene glycol. A more relevant ring-closing strategy in a related context is the reaction of bromoacetaldehyde (B98955) diethyl acetal with ethylene glycol, which proceeds via an exchange reaction to form 2-(bromomethyl)-1,3-dioxolane. guidechem.com
Introduction and Functionalization of the 2-Ethoxy Group (Orthoester Formation)
The introduction of the 2-ethoxy group is a critical step that transforms the cyclic acetal into a cyclic orthoester. Orthoesters are a class of organic compounds with the general formula RC(OR')₃. nbinno.com
Direct ethoxylation to form the target orthoester from a pre-formed 2-bromomethyl-1,3-dioxolane (B1266232) is challenging due to the reactivity of the bromomethyl group. A more viable strategy involves the formation of a 2-ethoxy-1,3-dioxolane (B1606262) derivative prior to bromination. One approach is the reaction of a suitable precursor with an orthoformate, such as triethyl orthoformate. For instance, the reaction of a ketone with ethylene glycol in the presence of triethyl orthoformate and an acid catalyst can lead to the formation of a 2-ethoxy-1,3-dioxolane. orgsyn.org
Transesterification is a common method for the synthesis of orthoesters. This approach would involve reacting a different orthoester with ethanol (B145695) in the presence of the 1,3-dioxolane precursor. More relevant to the synthesis of the target compound is the reaction of a precursor like 2,2-dimethyl-1,3-dioxolane with an ethoxylating agent. A general method for orthoester synthesis is the Pinner reaction, which involves the reaction of a nitrile with an alcohol in the presence of an acid. rsc.org While not a direct transesterification, it represents a method for orthoester formation. A more direct transesterification approach could involve the acid-catalyzed reaction of a pre-formed 1,3-dioxolane with triethyl orthoacetate.
| Starting Material | Reagent | Catalyst | Product | Reference |
| Ketone, Ethylene Glycol | Triethyl orthoformate | Acid | 2-Ethoxy-2-methyl-1,3-dioxolane | orgsyn.org |
| Nitrile | Ethanol, HCl | - | Orthoester | rsc.org |
Selective Bromomethylation Strategies at the C2 Position
The final step in the synthesis is the selective bromination of the methyl group at the C2 position of the 2-ethoxy-2-methyl-1,3-dioxolane precursor. This step requires a reagent that will selectively brominate the methyl group without cleaving the acid-sensitive dioxolane ring or reacting with the ethoxy group.
Radical bromination is a common method for the functionalization of alkyl groups. Reagents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN (azobisisobutyronitrile) are often used for the allylic and benzylic bromination of hydrocarbons. This method can also be applied to the bromination of methyl groups adjacent to activating functionalities. The reaction of 2-ethyl-2-methyl-1,3-dioxolane (B31296) with elemental bromine has been reported to produce 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane, indicating that direct bromination at the C2-alkyl substituent is feasible. Care must be taken to control the reaction conditions to avoid over-bromination or ring-opening side reactions. guidechem.com
| Precursor | Brominating Agent | Conditions | Product | Reference |
| 2-Ethoxy-2-methyl-1,3-dioxolane | N-Bromosuccinimide (NBS), Radical Initiator | Inert solvent, heat or light | 2-(Bromomethyl)-2-ethoxy-1,3-dioxolane | General Methodology |
| 2-Ethyl-2-methyl-1,3-dioxolane | Bromine | Dichloromethane | 2-(1-Bromoethyl)-2-bromomethyl-1,3-dioxolane |
Halogenation of Methyl Precursors
One of the primary strategies for the synthesis of this compound involves the direct bromination of a 2-methyl-2-ethoxy-1,3-dioxolane precursor. This method falls under the broader category of free-radical halogenation of activated C-H bonds. The methyl group at the C2 position of the dioxolane ring is susceptible to radical abstraction, followed by reaction with a bromine source.
Detailed research findings indicate that reagents such as N-bromosuccinimide (NBS), often in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under photochemical conditions, are effective for such transformations. The reaction proceeds via a free-radical chain mechanism, where a bromine radical abstracts a hydrogen atom from the methyl group, forming a stabilized radical intermediate. This intermediate then reacts with a bromine source (either Br₂ or NBS itself) to yield the final brominated product.
A critical aspect of this methodology is controlling the selectivity of the bromination. The stability of the dioxolane ring under the reaction conditions is a significant consideration, as acidic byproducts like hydrogen bromide (HBr) can catalyze the ring-opening of the acetal. To mitigate this, a non-polar solvent is typically used, and an acid scavenger, such as a weak base, may be included in the reaction mixture.
| Reagent System | Initiator | Solvent | Key Considerations |
| N-Bromosuccinimide (NBS) | AIBN or Light | Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) | Minimizes ionic side reactions; control of stoichiometry is crucial to prevent multiple brominations. |
| Bromine (Br₂) | Light (UV) | Non-polar solvent | Can generate HBr, potentially leading to decomposition of the dioxolane ring. |
Bromination of Preformed Dioxolane Ring Systems
The bromination of preformed dioxolane ring systems represents a direct and atom-economical approach to this compound. This method is exemplified in patent literature for structurally analogous compounds, where a 2-methyl substituted dioxolane is treated with elemental bromine. For instance, the synthesis of 2-bromomethyl-2-(2,4-dichlorophenyl)-4-n-propyl-1,3-dioxolane is achieved by the direct bromination of the corresponding 2-methyl derivative at temperatures between 15-60 °C in the absence of a solvent. google.com
This reaction is typically carried out by the slow addition of bromine to the neat or dissolved 2-methyl dioxolane precursor. The reaction temperature is carefully controlled to prevent runaway reactions and to minimize the formation of byproducts. The hydrogen bromide generated during the reaction is often removed under reduced pressure or by purging with an inert gas to drive the reaction to completion and to prevent acid-catalyzed degradation of the product. google.com The yield for such reactions can be quite high, often exceeding 90%, calculated on the basis of the starting methyl-dioxolane. google.com
Integrated Multi-Step Synthesis Pathways
The synthesis of this compound can also be accomplished through integrated multi-step pathways that offer greater flexibility in precursor selection and can be designed to be either convergent or divergent. These pathways often involve the initial synthesis of a key intermediate, which is then further elaborated to the final product.
Convergent and Divergent Synthetic Routes
A convergent synthetic route for this compound would involve the synthesis of two or more fragments that are then combined in the final steps to form the target molecule. For example, one fragment could be bromoacetaldehyde diethyl acetal, which can be synthesized by the bromination of paraldehyde (B1678423) in the presence of ethanol. patsnap.com This intermediate contains the required bromomethyl and one of the ethoxy groups. The second fragment is ethylene glycol. The final step would be a transacetalization reaction where bromoacetaldehyde diethyl acetal reacts with ethylene glycol under acidic conditions to form the cyclic this compound.
A divergent synthetic route , on the other hand, would start from a common intermediate that can be converted into a variety of different products, including this compound. For instance, a common precursor like 2-methyl-2-ethoxy-1,3-dioxolane could be synthesized. This intermediate could then be subjected to different reaction conditions to yield a range of derivatives. For the synthesis of the target compound, this precursor would undergo the bromination reaction as described in section 2.3.1.
| Synthesis Type | Starting Materials | Key Intermediate(s) | Final Step |
| Convergent | Paraldehyde, Bromine, Ethanol, Ethylene Glycol | Bromoacetaldehyde diethyl acetal | Transacetalization with ethylene glycol |
| Divergent | Precursor for 2-methyl-2-ethoxy-1,3-dioxolane | 2-Methyl-2-ethoxy-1,3-dioxolane | Radical bromination of the methyl group |
Chemo- and Regioselective Considerations in Functional Group Introduction
The synthesis of this compound presents several challenges related to chemo- and regioselectivity.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of the convergent synthesis involving the transacetalization of bromoacetaldehyde diethyl acetal with ethylene glycol, the key chemoselective challenge is to favor the formation of the mixed acetal (one ethoxy group and the dioxolane ring) over the symmetrical dioxolane of bromoacetaldehyde. This can often be controlled by the stoichiometry of the reactants and the reaction conditions.
Regioselectivity , the preference for a reaction to occur at one position over another, is a critical consideration in the direct bromination of a 2-methyl-2-ethoxy-1,3-dioxolane precursor. The desired reaction is the bromination of the methyl group. However, other positions on the molecule, such as the ethoxy group or the dioxolane ring itself, could potentially react. The use of radical conditions (NBS with an initiator) generally favors the halogenation of the activated C-H bonds of the methyl group over other positions. The choice of brominating agent and reaction conditions is therefore crucial to ensure high regioselectivity. For example, using elemental bromine under ionic conditions could lead to undesired reactions with the dioxolane ring.
Reactivity and Reaction Mechanisms of 2 Bromomethyl 2 Ethoxy 1,3 Dioxolane
Reactivity of the Bromomethyl Moiety
The core reactivity of the molecule is centered on the C-Br bond of the bromomethyl substituent. This primary alkyl bromide is positioned adjacent to a sterically demanding quaternary carbon—the C2 of the dioxolane ring, which is substituted with an ethoxy group and two ring oxygens. This structural arrangement significantly influences the pathways and rates of its reactions.
Nucleophilic substitution is a fundamental reaction class for alkyl halides. However, the specific structure of 2-(bromomethyl)-2-ethoxy-1,3-dioxolane imposes significant constraints on these pathways.
The molecule is a primary alkyl bromide, which would typically favor the bimolecular nucleophilic substitution (Sɴ2) mechanism. The Sɴ2 reaction involves a backside attack by a nucleophile, leading to an inversion of stereochemistry at the carbon center. A key factor governing the rate of Sɴ2 reactions is steric hindrance at the reaction site. In the case of this compound, the carbon atom adjacent to the bromomethyl group (the β-carbon) is a highly substituted quaternary center. This structure is analogous to neopentyl halides. This bulky arrangement severely obstructs the pathway for a nucleophile to perform a backside attack on the electrophilic carbon of the bromomethyl group. Consequently, Sɴ2 reactions on this substrate are expected to be exceptionally slow.
Alternatively, the unimolecular nucleophilic substitution (Sɴ1) pathway involves the formation of a carbocation intermediate after the leaving group departs. For this substrate, an Sɴ1 reaction would require the formation of a primary carbocation. Primary carbocations are highly unstable and their formation is energetically unfavorable, making the Sɴ1 pathway also highly unlikely under normal conditions. Due to these mechanistic limitations, the compound is generally resistant to standard nucleophilic substitution conditions.
Oxygen-based nucleophiles, such as alkoxides (RO⁻) and carboxylates (RCOO⁻), are commonly used to form ethers and esters, respectively, via substitution reactions with alkyl halides. While these reactions are efficient for unhindered primary bromides, the significant steric hindrance in this compound would drastically reduce the reaction rate. Forcing conditions, such as high temperatures, might be required, which could risk promoting elimination reactions or degradation of the dioxolane ring.
| Nucleophile | Example | Potential Product Class | Comment on Reactivity |
|---|---|---|---|
| Alkoxide | Sodium ethoxide (NaOEt) | Ether | Reaction is expected to be extremely slow due to severe steric hindrance impeding the Sɴ2 pathway. |
| Carboxylate | Sodium acetate (B1210297) (NaOAc) | Ester | Similar to alkoxides, the Sɴ2 reaction is heavily disfavored due to steric bulk. |
Nitrogen nucleophiles, including ammonia, primary and secondary amines, and amides, react with alkyl halides to form substituted amines and amides. These reactions are fundamental in the synthesis of many nitrogen-containing compounds. For less hindered analogues like 2-bromomethyl-1,3-dioxolane (B1266232), these reactions proceed under standard conditions. However, for the target compound, the steric barrier presented by the quaternary C2 center would again make direct Sɴ2 displacement by nitrogen nucleophiles a very slow process.
| Nucleophile | Example | Potential Product Class | Comment on Reactivity |
|---|---|---|---|
| Amine | Diethylamine ((CH₃CH₂)₂NH) | Tertiary Amine | The Sɴ2 reaction is sterically hindered and therefore expected to be very slow. |
| Amide Anion | Sodium amide (NaNH₂) | Primary Amine | Strongly basic conditions may favor elimination over the highly hindered substitution. |
Carbon-carbon bond formation via nucleophilic substitution is a cornerstone of organic synthesis. Enolates (from ketones or esters) and organometallic reagents are common carbon nucleophiles.
Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles but are also strong bases. They are generally not used for Sɴ2 reactions with sterically hindered primary halides like neopentyl bromide, and elimination or other side reactions can occur. Gilman cuprates (R₂CuLi), being softer nucleophiles, are sometimes more effective for substitution reactions where Grignard reagents fail.
| Nucleophile | Example | Potential Product Class | Comment on Reactivity |
|---|---|---|---|
| Enolate | Lithium diisopropylamide (LDA) / Acetone (B3395972) | γ-Keto Acetal (B89532) | The reaction is expected to be very slow due to steric hindrance. |
| Organometallic | (CH₃)₂CuLi (Lithium dimethylcuprate) | Alkylated Acetal | May proceed, but likely requires forcing conditions due to the neopentyl-like structure. |
Sulfur nucleophiles, such as thiolates (RS⁻), are typically very potent and can be effective in Sɴ2 reactions. Phosphorus nucleophiles, like triphenylphosphine (B44618) (PPh₃), react with primary alkyl halides to form phosphonium (B103445) salts. Despite the high nucleophilicity of these reagents, the overwhelming steric hindrance of the substrate remains the dominant factor, likely resulting in very slow reaction rates.
Given the difficulty of ionic substitution pathways, reactions involving free radical intermediates offer an alternative mode of reactivity for the C-Br bond. The C-Br bond can undergo homolytic cleavage when exposed to radical initiators (like AIBN) or UV light.
A common radical reaction is the reduction of the C-Br bond, often achieved using reagents like tributyltin hydride (Bu₃SnH). This reaction proceeds via a radical chain mechanism:
Initiation: A radical initiator (e.g., AIBN) generates a tributyltin radical (Bu₃Sn•).
Propagation: The tributyltin radical abstracts the bromine atom from this compound to form tributyltin bromide and the primary alkyl radical, (2-ethoxy-1,3-dioxolan-2-yl)methyl radical. This new carbon-centered radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the reduced product (2-ethoxy-2-methyl-1,3-dioxolane) and regenerating the Bu₃Sn• radical to continue the chain.
This (2-ethoxy-1,3-dioxolan-2-yl)methyl radical intermediate could also, in principle, be trapped by other radical acceptors or participate in intramolecular rearrangements or intermolecular addition reactions, providing a synthetic route that bypasses the challenges of nucleophilic substitution. Radical bromination of alkanes is a well-established method for forming C-Br bonds and proceeds through similar radical intermediates.
Elimination Reactions to Form Alkenes
The presence of a bromine atom on the methyl group of this compound allows for the possibility of elimination reactions to form an alkene, specifically 2-ethoxy-2-vinyl-1,3-dioxolane. This type of reaction, known as dehydrobromination, typically proceeds in the presence of a strong, sterically hindered base to favor elimination over substitution.
The mechanism of elimination can follow two main pathways: E1 (elimination, unimolecular) or E2 (elimination, bimolecular). masterorganicchemistry.com The E2 mechanism is a one-step process where the base abstracts a proton from the carbon adjacent to the bromomethyl group, simultaneously with the departure of the bromide ion, leading to the formation of a double bond. This pathway is favored by strong bases. masterorganicchemistry.com For instance, the dehydrobromination of a similar compound, 2-(1-bromoethyl)-2-bromomethyl-1,3-dioxolane, is achieved using potassium tert-butoxide in tetrahydrofuran (B95107) to yield 2-bromomethyl-2-vinyl-1,3-dioxolane.
In contrast, the E1 mechanism is a two-step process involving the formation of a carbocation intermediate, which is less likely in this case without conditions that favor carbocation formation (e.g., a weak base and a polar protic solvent). masterorganicchemistry.com Given the structure of this compound, the E2 pathway is the more probable route for the formation of the corresponding alkene under basic conditions.
Table 1: Comparison of E1 and E2 Elimination Pathways
| Feature | E1 Mechanism | E2 Mechanism |
| Rate Law | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Base] |
| Base Strength | Weak base is sufficient | Strong base is required |
| Stereochemistry | Not stereospecific | Requires an anti-periplanar arrangement |
| Intermediate | Carbocation | None (concerted reaction) |
| Competition | Competes with SN1 reactions | Competes with SN2 reactions |
Reactivity of the 2-Ethoxy-1,3-dioxolane (B1606262) (Orthoester) Functionality
The 2-ethoxy-1,3-dioxolane group is a cyclic orthoester. This functionality is relatively stable under neutral and basic conditions but is sensitive to acids. organic-chemistry.org Its reactivity is central to both its use as a protective group and as a reactive intermediate for further chemical transformations. nbinno.comnbinno.com
Hydrolysis and Acetal/Aldehyde Regeneration
The primary reaction of the orthoester functionality is acid-catalyzed hydrolysis, which regenerates the parent aldehyde or a related ester. organic-chemistry.org This reaction is fundamental to its role as a protecting group for aldehydes.
The generally accepted mechanism for the specific acid-catalyzed hydrolysis of cyclic orthoesters like 2-ethoxy-1,3-dioxolane is a three-stage process. beilstein-journals.orgnih.gov
Protonation and Cleavage: The reaction is initiated by the protonation of the exocyclic ethoxy group. This is followed by the cleavage of the carbon-oxygen bond, resulting in the formation of ethanol (B145695) and a resonance-stabilized 1,3-dioxolan-2-ylium cation. beilstein-journals.orgnih.gov For 1,3-dioxolane-based orthoesters, the initial cleavage exclusively involves the exocyclic alkoxy group. beilstein-journals.orgnih.gov
Nucleophilic Attack by Water: A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the dioxolanylium cation. This step yields a protonated 2-hydroxy-1,3-dioxolane intermediate. beilstein-journals.org
Ring Opening and Product Formation: Subsequent proton transfers and ring-opening lead to the formation of a hydroxy ester, which can be further hydrolyzed to the corresponding carboxylic acid and ethylene (B1197577) glycol, or under different workup conditions, regenerate the aldehyde.
This deprotection (or deacetalization) can be achieved under various acidic conditions, such as using aqueous acid or acid catalysts in wet solvents. organic-chemistry.org
Reactions with Organometallic Reagents (e.g., Grignard, organolithium)
Orthoesters can react with potent nucleophiles like Grignard (RMgX) and organolithium (RLi) reagents. organic-chemistry.orglibretexts.org These reactions can lead to either substitution at the C2 position of the dioxolane ring or, in some cases, ring-opening, providing pathways to diverse molecular structures.
The reaction of cyclic acetals and orthoesters with organometallic reagents can be complex. While the 1,3-dioxolane (B20135) ring is generally stable, ring-opening can occur under specific conditions, often facilitated by Lewis acids. researchgate.net For instance, the inherent ring strain in related four-membered oxetane (B1205548) rings allows for facile ring-opening reactions upon Lewis-acid activation. beilstein-journals.org In the context of 1,3-dioxolanes, ring-opening polymerization can be initiated cationically, highlighting the susceptibility of the ring to cleavage under electrophilic conditions. rsc.orgrsc.org
The reaction with a Grignard reagent could potentially proceed via coordination of the magnesium to the ring oxygens, followed by nucleophilic attack of the alkyl group. This could lead to a ring-opened product, diversifying the potential synthetic outcomes. However, reactions often proceed without disrupting the cyclic acetal. researchgate.net
A more common reaction pathway for orthoesters with Grignard reagents involves the substitution of the exocyclic alkoxy group. The Grignard reagent acts as a nucleophile, attacking the electrophilic C2 carbon and displacing the ethoxy group. This results in the formation of a new, substituted 2-alkyl-1,3-dioxolane.
For example, a reagent derived from 2-ethoxydioxolane and benzotriazole (B28993) serves as a versatile formylating agent in reactions with Grignard and organozinc reagents, demonstrating that the dioxolane ring can remain intact while substitution occurs at the C2 position. organic-chemistry.orgorganic-chemistry.org Similarly, reactions of 5-acyl-1,3-dioxanes with Grignard reagents have been shown to form tertiary alcohols without affecting the integrity of the 1,3-dioxane (B1201747) ring. researchgate.net This suggests that the reaction of this compound with a Grignard reagent (R'MgX) would likely yield 2-(bromomethyl)-2-R'-1,3-dioxolane.
Table 2: Potential Products from Reaction with Grignard Reagents (R'MgX)
| Reaction Pathway | Product Type | Example Product Structure |
| Substitution | Substituted Acetal | 2-(bromomethyl)-2-R'-1,3-dioxolane |
| Ring-Opening | Open-Chain Compound | Ethoxy-(2-(R'-oxy)ethoxy)methyl bromide derivatives |
Transacetalization and Exchange Reactions
Transacetalization is an equilibrium-driven reaction where the diol portion of an acetal is exchanged. In the context of this compound, this involves the reaction with another diol or alcohol in the presence of an acid catalyst. organic-chemistry.org For instance, acid-catalyzed transacetalization in acetone is a common method for deprotecting carbonyl compounds from their dioxolane acetals. organic-chemistry.org
This reactivity is also exploited in the synthesis of the parent compound itself. The formation of 2-bromomethyl-1,3-dioxolane can be achieved through an exchange reaction between the corresponding bromoacetal and ethylene glycol. guidechem.com Similarly, the ethoxy group at the C2 position can be exchanged by reacting with a different alcohol under acidic conditions. An analogous reaction is the transthioacetalization, where O,O-acetals can be converted to thioacetals in the presence of a thiol and a catalyst. organic-chemistry.org
Anomeric Effects and Conformational Preferences of the Dioxolane Ring
The 1,3-dioxolane ring, a five-membered heterocycle, is characterized by a high degree of conformational flexibility. Unlike the more rigid six-membered cyclohexane (B81311) ring, the energy barriers between the various conformations of the dioxolane ring are low. The most stable conformations are generally considered to be the "envelope" (C_s symmetry) and "half-chair" (C_2 symmetry) forms. researchgate.netacs.org The specific conformation adopted by a substituted 1,3-dioxolane, as well as the preferred orientation of its substituents, is governed by a complex interplay of steric and stereoelectronic effects, most notably the anomeric effect.
The anomeric effect is a stereoelectronic phenomenon that describes the thermodynamic preference for certain substituent orientations at the anomeric carbon (C2 in the 1,3-dioxolane system). This effect is generally attributed to a stabilizing hyperconjugative interaction between the lone pair (n) of an adjacent heteroatom and the antibonding orbital (σ) of an axial C-X bond (where X is an electronegative substituent). This n → σ interaction delocalizes the lone pair electrons, shortens the endocyclic C-O bond, and lengthens the exocyclic C-X bond.
In the case of this compound, the C2 carbon is attached to four electronegative atoms or groups: the two ring oxygen atoms (O1 and O3), the oxygen of the exocyclic ethoxy group, and the carbon of the bromomethyl group (which is influenced by the electronegative bromine). This dense arrangement of heteroatoms leads to multiple, competing stereoelectronic interactions that dictate the ring's pucker and the rotational preference of the exocyclic groups.
The key stabilizing interactions involve the donation of electron density from the lone pairs of the ring and ethoxy oxygens into the antibonding orbitals of adjacent bonds. The relative energies of these interactions determine the most stable conformation. For instance, an interaction between a lone pair on the ring oxygen O1 and the antibonding orbital of the exocyclic C2-O(ethoxy) bond would stabilize a conformation where these orbitals have the correct anti-periplanar alignment. Similarly, interactions with the C2-CH2Br bond's antibonding orbital are also significant. Computational studies on related 2,2-disubstituted 1,3-dioxolanes have shown that the unsymmetrical envelope form is often the lowest energy conformation. researchgate.net
| Interacting Orbitals | Type of Interaction | Effect on Stability | Conformational Implication |
|---|---|---|---|
| n(O1) → σ(C2-O-Et) | Generalized Anomeric Effect | Stabilizing | Favors specific rotational conformation of the ethoxy group. |
| n(O3) → σ(C2-O-Et) | Generalized Anomeric Effect | Stabilizing | Favors specific rotational conformation of the ethoxy group. |
| n(O-Et) → σ(C2-O1) | Exo-Anomeric Effect | Stabilizing | Influences ring pucker and C2-O1 bond length. |
| n(O1) → σ(C2-CH2Br) | Hyperconjugation | Stabilizing | Favors specific rotational conformation of the bromomethyl group. |
| n(O3) → σ*(C2-CH2Br) | Hyperconjugation | Stabilizing | Favors specific rotational conformation of the bromomethyl group. |
Synergistic and Antagonistic Reactivity of Combined Functional Groups
The chemical behavior of this compound is dictated by the interplay between its two primary functional groups: the orthoester and the bromomethyl group. Their proximity on the same carbon atom (C2) leads to significant electronic interactions that modulate their respective reactivities.
Orthoester Stability under Bromomethylation Conditions
The orthoester functional group is known to be highly sensitive to acidic conditions, readily undergoing hydrolysis to form an ester and two equivalents of alcohol. nih.govwikipedia.org This inherent instability poses a significant challenge for chemical transformations that either require acid catalysis or generate acidic byproducts.
The synthesis of the target molecule would likely involve the bromination of a precursor such as 2-ethyl-2-ethoxy-1,3-dioxolane. Standard bromination methods must be carefully considered to avoid the degradation of the acid-labile orthoester moiety. For instance, the use of elemental bromine (Br₂) with light or heat often generates hydrogen bromide (HBr) as a byproduct. The HBr would act as a strong acid catalyst, rapidly cleaving the orthoester.
A more compatible approach involves free-radical bromination under non-acidic conditions. The use of N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN), allows for the selective bromination of the benzylic-like position (the α-carbon of the ethyl group) while minimizing the formation of acid. liberty.edu This method is widely used for substrates containing acid-sensitive functional groups. The reaction proceeds through a radical chain mechanism that does not involve protonation or strong acid generation, thereby preserving the integrity of the orthoester.
| Bromination Method | Reagents | Byproducts | Compatibility with Orthoester |
|---|---|---|---|
| Ionic Bromination | Br₂, Lewis Acid | HBr, Lewis Acid Complex | Poor (Acid-catalyzed decomposition) |
| Photochemical Bromination | Br₂, hν (light) | HBr | Poor (HBr byproduct causes decomposition) |
| Radical Bromination | NBS, AIBN (initiator) | Succinimide | Good (Neutral, non-acidic conditions) |
Influence of Bromomethyl Group on Orthoester Reactivity
The reactivity of the orthoester group, particularly its rate of acid-catalyzed hydrolysis, is strongly influenced by the electronic properties of the substituents at the C2 carbon. The accepted mechanism for this reaction involves the initial protonation of one of the alkoxy oxygens, followed by the rate-determining cleavage of a C-O bond to form a resonance-stabilized carboxonium ion intermediate. nih.gov
The rate of formation of this positively charged intermediate is highly sensitive to the electronic effects of the other substituents on the central carbon. Electron-donating groups (EDGs), such as alkyl groups, stabilize the developing positive charge of the carboxonium ion, thereby accelerating the rate of hydrolysis. Conversely, electron-withdrawing groups (EWGs) destabilize the carbocationic intermediate, which increases the activation energy of the reaction and significantly slows the rate of hydrolysis. nih.govacs.org
The bromomethyl group (-CH₂Br) functions as a potent electron-withdrawing group due to the strong inductive effect (-I effect) of the electronegative bromine atom. Consequently, the presence of the bromomethyl group at the C2 position of the dioxolane ring decreases the electron density at the central carbon. This effect destabilizes the carboxonium ion intermediate that would be formed during hydrolysis. As a result, this compound is expected to be substantially more stable towards acid-catalyzed hydrolysis than its non-brominated analogue, 2-ethyl-2-ethoxy-1,3-dioxolane. This reduced reactivity is an example of antagonistic interplay, where the electronic nature of one substituent (bromomethyl) tempers the characteristic reactivity of the other functional group (orthoester). Studies on various orthoesters have consistently shown that electron-deficient substituents lead to more inert compounds. nih.govcdnsciencepub.com
| Substituent (R) at C2 | Electronic Effect | Effect on Carboxonium Intermediate | Relative Rate of Hydrolysis |
|---|---|---|---|
| -CH₃ (e.g., in Trimethyl orthoacetate) | Electron-Donating (Inductive) | Stabilizing | Fast nih.govnih.gov |
| -H (e.g., in Trimethyl orthoformate) | Neutral (Reference) | Baseline | Moderate nih.gov |
| -C₆H₅ | Electron-Withdrawing (Inductive) | Destabilizing | Slow cdnsciencepub.com |
| -CH₂Cl | Strongly Electron-Withdrawing (Inductive) | Strongly Destabilizing | Very Slow nih.gov |
| -CH₂Br | Strongly Electron-Withdrawing (Inductive) | Strongly Destabilizing | Very Slow (Predicted) |
Advanced Spectroscopic Characterization for Mechanistic Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For derivatives of 2-(Bromomethyl)-2-ethoxy-1,3-dioxolane, ¹H and ¹³C NMR provide critical data on the chemical environment of each atom, allowing for the precise mapping of molecular architecture.
In reactions where this compound serves as a substrate, new stereocenters can be formed. High-resolution NMR is paramount in determining the relative and absolute stereochemistry of the products. For instance, in a nucleophilic substitution reaction at the bromomethyl carbon, the resulting product's protons become diastereotopic if a new chiral center is introduced. masterorganicchemistry.com The chemical shifts (δ) and coupling constants (J) of the dioxolane ring protons can reveal their spatial relationships.
Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy are particularly powerful. By irradiating a specific proton, one can observe through-space interactions with nearby protons, helping to establish their relative orientation in the molecule and confirm stereochemical assignments. The stereochemistry of substituted 1,3-dioxane (B1201747) derivatives has been successfully investigated using NMR methods, revealing anancomeric structures and the orientation of substituents. researchgate.net
Table 1: Hypothetical ¹H NMR Data for a Diastereomeric Product
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Stereochemical Information |
| H-4a (axial) | 3.85 | ddd | J = 8.5, 6.2, 1.5 | Diastereotopic proton on the dioxolane ring, coupling constants indicate specific dihedral angles with neighboring protons. |
| H-4b (equatorial) | 4.10 | ddd | J = 8.5, 7.0, 2.0 | Chemical shift difference from H-4a confirms diastereotopicity. |
| H-5a (axial) | 3.90 | ddd | J = 8.5, 6.2, 1.5 | Similar to H-4a, indicating symmetry in that part of the ring. |
| H-5b (equatorial) | 4.15 | ddd | J = 8.5, 7.0, 2.0 | Similar to H-4b. |
| O-CH₂-CH₃ | 3.50 | q | J = 7.1 | Quartet indicates coupling to the three methyl protons of the ethoxy group. |
| O-CH₂-CH₃ | 1.20 | t | J = 7.1 | Triplet confirms the presence of the adjacent methylene (B1212753) group. |
The five-membered 1,3-dioxolane (B20135) ring is not planar and exists in a dynamic equilibrium between various conformations, typically envelope and twist forms. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra over a wide range of temperatures, is used to study these conformational changes. unibas.it
At room temperature, the rate of interconversion between conformers is often fast on the NMR timescale, resulting in averaged signals for the ring protons. As the temperature is lowered, this interconversion slows down. At a sufficiently low temperature (the slow-exchange limit), the signals for the individual conformers can be resolved. unibas.it From the coalescence temperature and the chemical shift differences, the free-energy barrier (ΔG‡) for the ring inversion process can be calculated. nih.gov This information is crucial for understanding how the molecule's shape influences its reactivity. While specific DNMR studies on this compound are not prominent, the principles are well-established from studies on related cyclic systems like cyclohexene (B86901) oxide and other lactones. unibas.itnih.gov
Mass Spectrometry (MS) Techniques for Complex Reaction Mixture Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides information about the molecular weight and elemental composition of a compound.
When analyzing the products of reactions involving this compound, MS is invaluable. The molecular ion peak (M⁺) confirms the molecular weight of the product. A key feature for any compound containing bromine is the presence of a characteristic M+2 peak of nearly equal intensity to the M⁺ peak, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes (approximately 1:1 ratio). libretexts.org This isotopic signature provides definitive evidence for the presence of a bromine atom in a molecule or fragment.
The fragmentation pattern in electron ionization (EI-MS) offers structural clues. For this compound, expected fragmentation pathways include:
α-cleavage: Loss of the bromomethyl radical (•CH₂Br) or the ethoxy radical (•OCH₂CH₃).
Ring Cleavage: Fragmentation of the dioxolane ring, leading to characteristic ions. The fragmentation of 1,3-dioxane, for example, shows a prominent base peak at m/z 87, corresponding to the loss of a single hydrogen atom ([C₄H₇O₂]⁺). docbrown.info
Loss of an Alkyl Radical: Cleavage of the ethyl group from the ethoxy substituent. miamioh.edu
Modern techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) allow for the separation and analysis of complex reaction mixtures without prior purification, enabling the identification of products, byproducts, and unreacted starting materials. nih.gov
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Ion Formula | Identity/Origin | Notes |
| 210/212 | [C₆H₁₁BrO₂]⁺ | Molecular Ion (M⁺) | The two peaks of nearly equal intensity are characteristic of a monobrominated compound. libretexts.org |
| 165 | [C₆H₁₁O₂]⁺ | [M - Br]⁺ | Loss of a bromine radical. |
| 117/119 | [C₃H₄BrO]⁺ | Fragment from ring cleavage | Retains the bromomethyl group. |
| 101 | [C₅H₉O₂]⁺ | [M - CH₂Br]⁺ | Loss of the bromomethyl radical. |
| 73 | [C₃H₅O₂]⁺ | Dioxolanyl cation | A common fragment from the cleavage of the substituent at C2. |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification in Products
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. wikipedia.org They are particularly useful for identifying the presence or absence of specific functional groups, making them ideal for monitoring the progress of a chemical reaction.
In the context of this compound, the IR spectrum would be characterized by several key absorptions:
C-H stretching: Strong bands in the 2850–3000 cm⁻¹ region corresponding to the aliphatic C-H bonds. pressbooks.pub
C-O stretching: Multiple strong, characteristic bands in the 1000–1200 cm⁻¹ region, typical for the C-O-C stretching of the cyclic acetal (B89532) and the ether linkage. pressbooks.pub Studies on 1,3-dioxolane show characteristic O-C-O stretching modes in this region. researchgate.net
C-Br stretching: A band in the lower frequency "fingerprint" region, typically between 500 and 600 cm⁻¹, indicating the carbon-bromine bond.
When this compound undergoes a nucleophilic substitution reaction, IR spectroscopy can quickly confirm the reaction's success by observing the disappearance of the C-Br stretching band and the appearance of new bands corresponding to the introduced functional group (e.g., a broad O-H stretch around 3300 cm⁻¹ if the product is an alcohol, or a C≡N stretch around 2250 cm⁻¹ if a cyanide nucleophile was used). pressbooks.pub
Table 3: Characteristic IR/Raman Vibrational Frequencies
| Functional Group | Typical Wavenumber (cm⁻¹) | Type of Vibration |
| C-H (alkane) | 2850 - 3000 | Stretching |
| C-O (ether/acetal) | 1000 - 1200 | Stretching |
| C-Br | 500 - 600 | Stretching |
| O-H (alcohol product) | 3200 - 3600 (broad) | Stretching |
| C=O (ketone byproduct) | 1700 - 1725 (strong) | Stretching |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the precise positions of atoms, determine bond lengths and angles, and establish the absolute configuration of chiral centers.
For a chiral derivative of this compound, X-ray crystallography could provide unambiguous proof of its stereochemistry, confirming the results inferred from NMR spectroscopy. The analysis also reveals how molecules pack in the crystal lattice, which is governed by intermolecular forces. In halogenated organic compounds, interactions such as C-H···Br hydrogen bonds and halogen···halogen contacts can play a significant role in the crystal packing. nih.gov While halogen···halogen interactions are often disfavored, they are more likely to occur with more polarizable atoms like bromine and iodine. nih.gov Although obtaining a single crystal suitable for X-ray diffraction can be a challenge, the structural information it provides is unparalleled.
Theoretical and Computational Investigations
Quantum Chemical Studies of Molecular Structure and Conformation
Quantum chemical methods, such as Density Functional Theory (DFT), would be instrumental in building a comprehensive model of the molecule's structural and conformational preferences.
The dioxolane ring is known to exhibit significant stereoelectronic effects, most notably the anomeric effect. This effect involves the interaction between the lone pair of electrons on an oxygen atom and the antibonding orbital (σ*) of an adjacent carbon-substituent bond. In the case of 2-(Bromomethyl)-2-ethoxy-1,3-dioxolane, several such interactions are conceivable and would dictate the molecule's preferred geometry.
The this compound molecule can exist in various spatial arrangements, known as conformers, due to the flexibility of the dioxolane ring and the rotation around single bonds. The five-membered dioxolane ring typically adopts an "envelope" or "twist" conformation to relieve ring strain. The substituents at the C2 position (bromomethyl and ethoxy groups) can be oriented in different ways relative to the ring, leading to a complex potential energy surface with multiple energy minima corresponding to stable conformers.
High-level quantum chemical calculations would be necessary to locate these stable conformers and to determine their relative energies. This would allow for the prediction of the most abundant conformer at a given temperature. The energy barriers between these conformers could also be calculated, providing insight into the molecule's dynamic behavior.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Description | Relative Energy (kcal/mol) |
| A | Envelope, Ethoxy pseudo-axial, Bromomethyl pseudo-equatorial | 0.00 |
| B | Envelope, Ethoxy pseudo-equatorial, Bromomethyl pseudo-axial | 1.5 |
| C | Twist, Ethoxy and Bromomethyl staggered | 0.8 |
| D | Twist, Ethoxy and Bromomethyl eclipsed | 3.2 |
Note: This table is illustrative and does not represent results from a specific published calculation on this compound.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can be a powerful tool to predict how this compound might behave in chemical reactions.
The presence of a bromine atom, a good leaving group, suggests that this compound could undergo nucleophilic substitution reactions. Computational methods can be used to model the reaction with various nucleophiles. By calculating the activation energies for different possible reaction pathways, it is possible to predict the most likely products and the selectivity of the reaction. For example, modeling the reaction with a nucleophile could help determine whether the reaction proceeds via an SN1 or SN2 mechanism.
Dioxolanes are known to be stable under basic and neutral conditions but can be hydrolyzed under acidic conditions to reveal the parent carbonyl compound. In the case of this compound, acid-catalyzed hydrolysis would likely lead to the formation of bromoacetaldehyde (B98955) and ethanol (B145695).
Computational modeling could elucidate the step-by-step mechanism of this hydrolysis. This would involve identifying the initial protonation site (likely one of the dioxolane oxygens), the subsequent ring-opening to form a carbocation intermediate, and the final attack by water to yield the products. Transition state theory could be applied to calculate the energy barriers for each step, providing a quantitative understanding of the reaction kinetics.
Electronic Structure Analysis
An analysis of the electronic structure provides fundamental insights into the bonding and reactivity of a molecule.
Methods such as Natural Bond Orbital (NBO) analysis can be used to quantify the stereoelectronic interactions discussed earlier. For example, the energy of the n → σ* interactions can be calculated, providing a measure of their stabilizing effect. The distribution of electron density and the molecular electrostatic potential can also be calculated. These properties are crucial for understanding how the molecule will interact with other chemical species. For instance, regions of negative electrostatic potential would indicate likely sites for electrophilic attack.
Frontier Molecular Orbital (FMO) Theory in Predicting Reactivity
Frontier Molecular Orbital (FMO) theory is a cornerstone in the prediction of chemical reactivity. wikipedia.orgtaylorandfrancis.com This theory posits that the reactivity of a molecule is primarily governed by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). ucsb.edulibretexts.org The HOMO, being the orbital with the highest energy electrons, acts as a nucleophile or electron donor, while the LUMO, the lowest energy empty orbital, acts as an electrophile or electron acceptor. taylorandfrancis.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. stackexchange.comresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more prone to reactions. chemrxiv.org
In a hypothetical computational study of this compound, the frontier orbitals and their energies can be calculated to predict its reactive behavior. The presence of electronegative oxygen and bromine atoms is expected to significantly influence the distribution and energy of these orbitals. The lone pairs on the oxygen atoms in the dioxolane ring and the ethoxy group would contribute significantly to the HOMO, making these regions potential sites for electrophilic attack. Conversely, the antibonding orbital of the carbon-bromine (C-Br) bond is expected to be a major contributor to the LUMO, identifying the carbon atom of the bromomethyl group as a primary electrophilic site, susceptible to nucleophilic attack. researchgate.net
The calculated energies of the HOMO, LUMO, and the HOMO-LUMO gap are instrumental in quantifying the molecule's reactivity. These values, along with other quantum chemical descriptors such as chemical potential (μ), chemical hardness (η), and global electrophilicity index (ω), provide a comprehensive picture of the molecule's electronic properties and reactivity. chemrxiv.org
Table 1: Hypothetical Frontier Molecular Orbital Parameters for this compound
| Parameter | Value (eV) | Description |
|---|---|---|
| EHOMO | -10.58 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap (ΔE) | 9.63 | Energy difference between HOMO and LUMO |
| Chemical Potential (μ) | -5.765 | Negative of electronegativity |
| Chemical Hardness (η) | 4.815 | Resistance to charge transfer |
| Global Electrophilicity Index (ω) | 3.447 | Electrophilic nature of the molecule |
The relatively large HOMO-LUMO gap suggested in this hypothetical analysis indicates that this compound is a kinetically stable molecule under normal conditions. The distribution of the HOMO would likely be concentrated around the oxygen atoms of the dioxolane ring and the ethoxy group, while the LUMO would be predominantly localized on the bromomethyl group, particularly on the C-Br antibonding orbital. This localization of the frontier orbitals strongly supports the role of the bromomethyl group's carbon atom as the primary electrophilic center, readily undergoing nucleophilic substitution reactions, which is a key aspect of its synthetic utility.
Charge Distribution and Bond Critical Point Analysis
To gain a deeper understanding of the bonding and electronic structure of this compound, the Quantum Theory of Atoms in Molecules (QTAIM) can be employed. wikipedia.orgamercrystalassn.org This powerful theoretical framework, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)) to partition a molecule into atomic basins and characterize the nature of chemical bonds. chemeurope.comcambridge.org Key to this analysis is the identification of bond critical points (BCPs), which are saddle points in the electron density between two bonded atoms. mappingignorance.orgresearchgate.net The properties of the electron density at these BCPs provide quantitative information about the nature of the interatomic interactions. ias.ac.in
The Laplacian of the electron density (∇²ρ(r)) at a BCP is particularly informative. A negative value of ∇²ρ(r) indicates a concentration of electron density, characteristic of shared interactions (covalent bonds), while a positive value signifies a depletion of electron density, typical of closed-shell interactions (ionic bonds, van der Waals interactions, and hydrogen bonds). mappingignorance.org Other important parameters include the electron density at the BCP (ρ(r)bcp), which correlates with bond order, and the total energy density (H(r)bcp), where a negative value suggests a degree of covalent character. uni-muenchen.de
In a hypothetical QTAIM analysis of this compound, the charge distribution would be uneven, with the electronegative oxygen and bromine atoms accumulating negative charge, while the carbon and hydrogen atoms would be positively charged. This charge distribution is a fundamental determinant of the molecule's electrostatic potential and its interactions with other polar molecules. huntresearchgroup.org.ukfiu.edu
The analysis of BCPs would provide a detailed picture of the bonding within the molecule. For instance, the C-O bonds of the dioxolane ring and the ethoxy group would be expected to exhibit topological parameters indicative of polar covalent bonds. The C-Br bond, being highly polar, would show characteristics of a shared interaction but with a significant degree of ionic character, as evidenced by a positive Laplacian and a low electron density at the BCP. researchgate.net
Table 2: Hypothetical Topological Parameters at Selected Bond Critical Points (BCPs) of this compound
| Bond | ρ(r)bcp (a.u.) | ∇²ρ(r)bcp (a.u.) | H(r)bcp (a.u.) | Bond Character |
|---|---|---|---|---|
| O-C (ring) | 0.258 | -0.985 | -0.241 | Polar Covalent |
| C-C (ring) | 0.245 | -0.650 | -0.225 | Covalent |
| C-Br | 0.142 | +0.056 | -0.089 | Polar Covalent / Ionic Character |
| O-C (ethoxy) | 0.261 | -1.012 | -0.253 | Polar Covalent |
The data presented in this hypothetical table aligns with the expected electronic structure of the molecule. The C-O and C-C bonds within the ring and the ethoxy group show characteristics of covalent and polar covalent bonds, with significant electron density accumulation at the BCPs (negative ∇²ρ(r)bcp). In contrast, the C-Br bond's BCP is characterized by a lower electron density and a positive Laplacian, indicating a depletion of charge in the internuclear region and a bond with significant ionic character. This analysis reinforces the understanding of the C-Br bond as the most reactive site for nucleophilic attack, as the bromine atom acts as a good leaving group due to the polar nature of the bond.
Future Perspectives and Emerging Research Directions
Development of More Sustainable Synthetic Routes
The drive towards "green chemistry" is reshaping the synthesis of chemical intermediates. rsc.orgrasayanjournal.co.in For 2-(Bromomethyl)-2-ethoxy-1,3-dioxolane, future research will likely focus on replacing traditional synthetic methods with more environmentally benign and efficient alternatives that emphasize atom economy and the use of renewable resources. jocpr.comnih.gov
Current synthetic approaches often rely on petrochemical feedstocks and can generate significant waste. nih.gov A key emerging direction is the incorporation of bio-based precursors. Research has demonstrated the synthesis of various dioxolane structures from renewable starting materials such as lactic acid, formaldehyde, and bio-derived diols. rsc.orgrsc.org One innovative approach combines biocatalysis and chemocatalysis to produce dioxolanes from aliphatic aldehydes, which can be sourced from biomass. nih.govrwth-aachen.de Another forward-looking strategy involves using carbon dioxide as a C1 source for forming the acetal (B89532) ring, representing a significant advancement in sustainable chemical production. nih.govresearchgate.net
The principles of atom economy, which seek to maximize the incorporation of all reactant atoms into the final product, are central to these efforts. primescholars.comnih.gov Addition and cycloaddition reactions are considered highly atom-economical. nih.gov Future synthetic designs for this compound will aim to minimize or eliminate waste by-products, moving away from less efficient reaction types like substitutions and eliminations where waste is inherent. nih.gov
| Parameter | Traditional Synthesis | Future Sustainable Synthesis |
| Starting Materials | Petrochemical-based (e.g., bromoacetaldehyde (B98955), ethylene (B1197577) glycol) | Bio-based precursors (e.g., bio-ethanol, glycerol-derived diols, CO2) rsc.orgnih.gov |
| Solvents | Conventional organic solvents (e.g., Dichloromethane) | Green solvents (e.g., 2-MeTHF, bio-based dioxolanes) or solvent-free conditions rsc.orgrsc.org |
| Key Principle | High yield | High atom economy, low E-Factor rsc.orgnih.gov |
| By-products | Stoichiometric inorganic salts and waste | Minimal by-products, potentially water only rsc.org |
| Catalysis | Often stoichiometric reagents | Use of recyclable, non-toxic catalysts rsc.org |
This table outlines a conceptual comparison between traditional and potential future sustainable synthetic routes for dioxolane derivatives.
Exploration of Novel Catalytic Transformations
While this compound is primarily used as an alkylating agent or a precursor to Grignard reagents, its full potential in modern catalytic chemistry remains largely untapped. lookchem.com The presence of a reactive carbon-bromine bond makes it an ideal candidate for a variety of catalytic cross-coupling reactions, which are cornerstone transformations in contemporary organic synthesis.
A significant area for future exploration is the use of this compound in palladium-catalyzed reactions. Analogous sulfur-containing compounds, 2-aryl-1,3-dithianes, have been successfully used in palladium-catalyzed cross-coupling with aryl bromides. nih.gov This precedent strongly suggests that this compound could serve as a coupling partner in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig aminations, opening pathways to complex molecules that are otherwise difficult to access.
Furthermore, cobalt-catalyzed oxidative coupling reactions involving 1,3-dioxolanes and alkenes have been developed, indicating the potential for transition metal catalysis to unlock new modes of reactivity. docksci.com Research into radical reactions, such as the homolytic addition of related 2-ethoxy-1,3-dioxolane (B1606262) to alkenes, could also be expanded by developing catalytic systems to control the selectivity and efficiency of these carbon-carbon bond-forming processes. nbinno.comnbinno.com
| Catalytic System | Potential Transformation | Resulting Structure |
| Palladium/Ligand | Suzuki Coupling (with Arylboronic acid) | Aryl-substituted ethoxy-dioxolane |
| Palladium/Copper | Sonogashira Coupling (with Terminal Alkyne) | Alkynyl-substituted ethoxy-dioxolane |
| Palladium/Ligand | Buchwald-Hartwig Amination (with Amine) | Amino-substituted ethoxy-dioxolane |
| Cobalt/Oxidant | Oxidative Radical Addition (with Alkene) | Polyfunctionalized carbonyl compounds docksci.com |
| Photoredox Catalyst | Atom Transfer Radical Addition (ATRA) | Functionalized alkyl-dioxolane |
This table presents potential, largely exploratory, catalytic transformations for this compound.
Integration into Flow Chemistry Systems
Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, and simplified scalability. europa.eupolimi.it These benefits are particularly relevant for reactions involving highly reactive or unstable intermediates, making the integration of this compound chemistry into flow systems a promising research direction. flinders.edu.au
A prime application is the in-situ formation and reaction of Grignard reagents. The generation of organomagnesium halides from organic bromides is highly exothermic and sensitive to air and moisture, posing significant safety and handling challenges in batch reactors. vapourtec.com Continuous flow systems mitigate these risks by using small reactor volumes, which allows for excellent temperature control and prevents the accumulation of large quantities of hazardous reagents. europa.euvapourtec.comvapourtec.com The stable and continuous production of the Grignard reagent derived from this compound could be seamlessly integrated with subsequent reaction steps, such as additions to electrophiles, in a multi-step flow synthesis. vapourtec.comnih.gov This approach, sometimes termed "flash chemistry," enables the use of highly unstable intermediates that would be difficult to manage in batch processes. nih.gov
| Feature | Batch Processing | Continuous Flow System |
| Safety | High risk of thermal runaway with exothermic Grignard formation | Excellent heat dissipation, minimal reagent volume, significantly reduced risk vapourtec.combjpmg.com |
| Reaction Time | Hours (including slow addition and cooling) | Seconds to minutes nih.govbjpmg.com |
| Scalability | Difficult and hazardous; requires large, specialized reactors | Simple scaling by extending operation time ("scaling out") flinders.edu.au |
| Process Control | Limited control over local temperature and mixing | Precise control over temperature, pressure, and residence time mit.edu |
| Handling of Intermediates | Isolation or transfer of sensitive Grignard reagent | In-situ generation and immediate consumption, avoiding handling vapourtec.comnih.gov |
| Productivity | Limited by reactor size | High throughput, potential for automated, continuous production bjpmg.com |
This table compares the generation and use of Grignard reagents from haloalkanes in batch versus continuous flow systems, based on reported data for analogous processes. vapourtec.comnih.govbjpmg.com
Design of Next-Generation Multifunctional Synthons
This compound is a bifunctional synthon, containing a reactive electrophilic center (C-Br) and a latent carbonyl group. lookchem.com A forward-looking research area involves the design of more sophisticated, multifunctional building blocks based on this core structure. By incorporating additional functionalities, chemists can develop next-generation synthons that enable more complex and efficient synthetic strategies.
One approach is the introduction of chirality. By synthesizing the dioxolane from enantiopure diols, it is possible to create chiral synthons. nih.govnih.gov These building blocks could be used in asymmetric synthesis to control the stereochemistry of complex target molecules, such as pharmaceuticals and natural products. nih.gov
Another strategy involves modifying the core structure to include additional reactive sites. For example, functional groups could be introduced on the ethoxy moiety or at the 4- or 5-positions of the dioxolane ring. Such modifications would transform the simple bifunctional reagent into a multifunctional platform, allowing for sequential and orthogonal reactions. These advanced synthons could be employed in diversity-oriented synthesis to rapidly generate libraries of complex and structurally diverse molecules for biological screening. nih.govnih.gov
| Synthon Design | Added Functionality | Potential Synthetic Advantage |
| Current Synthon | Reactive Bromide + Protected Carbonyl | Two-point functionalization |
| Next-Gen: Chiral Backbone | Enantiopure dioxolane ring nih.gov | Asymmetric synthesis, stereochemical control |
| Next-Gen: Functionalized Sidechain | Additional reactive group on the ethoxy chain (e.g., alkyne, azide) | Orthogonal reactivity for bioconjugation or click chemistry |
| Next-Gen: Ring Substitution | Substituents on the dioxolane ring (e.g., aryl, alkyl) nih.gov | Introduction of diversity elements for medicinal chemistry nih.gov |
| Next-Gen: Dual Reactivity | Incorporation of a second, different halide (e.g., -CF2Cl) | Differential reactivity for sequential, selective transformations |
This table illustrates the evolution from the current synthon to hypothetical next-generation multifunctional building blocks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
